

# JNJ4796: A Potent Inhibitor of Influenza A Virus Entry

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **JNJ4796**

Cat. No.: **B608230**

[Get Quote](#)

A Technical Whitepaper on the Mechanism of Action of a Novel HA-Mediated Fusion Inhibitor

This document provides a detailed technical overview of **JNJ4796**, a novel and orally active small molecule inhibitor of influenza A virus entry. It is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of antiviral compounds. **JNJ4796** demonstrates a unique mode of action by targeting the viral hemagglutinin (HA) protein, effectively preventing the fusion of the viral and endosomal membranes, a critical step in the viral lifecycle.

## Core Mechanism: Inhibition of Hemagglutinin-Mediated Fusion

**JNJ4796** acts as a fusion inhibitor, specifically targeting the hemagglutinin (HA) protein of influenza A viruses belonging to group 1.<sup>[1][2][3]</sup> Its mechanism of action is analogous to that of broadly neutralizing antibodies (bnAbs) like CR6261.<sup>[1][3][4]</sup> The molecule binds to the conserved stem region of the HA trimer, a site composed of elements from both the HA1 and HA2 subunits.<sup>[4]</sup> This binding stabilizes the pre-fusion conformation of the HA protein.<sup>[4]</sup>

The entry of the influenza virus into a host cell is a pH-dependent process. Following endocytosis, the acidic environment of the endosome triggers a conformational change in the HA protein. This rearrangement is essential for the fusion of the viral envelope with the endosomal membrane, which allows the release of the viral genome into the cytoplasm.<sup>[1][3][4]</sup>

**JNJ4796** effectively blocks this critical step by preventing the low pH-induced conformational change of HA.[1][3][4]

## Quantitative Data Summary

The antiviral activity and efficacy of **JNJ4796** have been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Antiviral Activity of **JNJ4796**

| Virus Strain | EC50         |
|--------------|--------------|
| H1/Bris      | 12 nM        |
| H1/Cal       | 66 nM        |
| H1/NCa       | 38 nM        |
| H1/PR8       | 22 nM        |
| H1/SI06      | 13 nM        |
| H5/H97       | 449 nM       |
| H5/Viet      | 3.24 $\mu$ M |

EC50 (50% effective concentration) values indicate the concentration of JNJ4796 required to inhibit viral replication by 50%. Data sourced from MedchemExpress.[1]

Table 2: In Vivo Efficacy of **JNJ4796** in a Murine Lethal Challenge Model

| Treatment Group                                                                                                                                                    | Dosage   | Administration               | Survival Rate (Day 21) |
|--------------------------------------------------------------------------------------------------------------------------------------------------------------------|----------|------------------------------|------------------------|
| JNJ4796                                                                                                                                                            | 50 mg/kg | Oral, twice daily for 7 days | 100%                   |
| JNJ4796                                                                                                                                                            | 10 mg/kg | Oral, twice daily for 7 days | 100%                   |
| JNJ8897 (less potent compound)                                                                                                                                     | 50 mg/kg | Oral, twice daily for 7 days | < 50%                  |
| JNJ8897 (less potent compound)                                                                                                                                     | 10 mg/kg | Oral, twice daily for 7 days | < 50%                  |
| <p>This study used a lethal challenge of 25 times the median lethal dose (LD50) of H1N1 A/Puerto Rico/8/1934 virus.<a href="#">[1]</a><br/><a href="#">[3]</a></p> |          |                              |                        |

Table 3: In Vivo Efficacy of **JNJ4796** in a Murine Sublethal Challenge Model

| Treatment Group                                                               | Dosage   | Administration    | Survival Rate |
|-------------------------------------------------------------------------------|----------|-------------------|---------------|
| JNJ4796                                                                       | 15 mg/kg | Oral, twice daily | 100%          |
| JNJ4796                                                                       | 5 mg/kg  | Oral, twice daily | 100%          |
| <p>This study used a sublethal viral challenge (LD90).<a href="#">[3]</a></p> |          |                   |               |

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe the key experimental protocols used to characterize the antiviral

activity of **JNJ4796**.

## Trypsin Susceptibility Assay for Inhibition of HA Conformational Change

This assay is used to demonstrate the ability of **JNJ4796** to prevent the low pH-induced conformational change of the HA protein.

Protocol:

- Incubation: The H1/PR8 HA protein is incubated with either **JNJ4796** or a control compound (e.g., a fusion-inhibiting Fab fragment like CR6261).
- pH Exposure: The mixture is then exposed to a low pH environment to mimic the conditions of the endosome.
- Trypsin Digestion: Trypsin is added to the solution. In its pre-fusion state, the HA protein is resistant to trypsin digestion. However, the low pH-induced conformational change to the post-fusion state renders it susceptible to trypsin cleavage.
- Analysis: The reaction products are analyzed by SDS-PAGE and Western blotting to visualize the HA protein fragments. The absence of digestion in the presence of **JNJ4796**, even at low pH, indicates the inhibition of the conformational change.<sup>[4]</sup>

## High-Throughput Fluorescence Polarization Screen

This screening method was employed to identify small molecules that bind to the HA stem region.

Protocol:

- Assay Components: The assay utilizes a recombinant H1/Puerto Rico/8/1934 (H1/PR8) HA trimer and a fluorescently labeled probe known to bind to the HA stem.
- Screening: A library of small molecules is screened for their ability to displace the fluorescent probe from the HA trimer.

- **Detection:** The displacement is measured by a change in fluorescence polarization. When the small fluorescent probe is bound to the large HA protein, it has a high polarization value. If a test compound displaces the probe, the probe tumbles more freely in solution, resulting in a lower polarization value.
- **Hit Identification:** Compounds that cause a significant decrease in fluorescence polarization are identified as potential binders to the HA stem.[\[5\]](#)

## In Vivo Murine Challenge Studies

These studies assess the protective efficacy of **JNJ4796** against influenza virus infection in a living organism.

Protocol:

- **Animal Model:** BALB/c mice are typically used for these studies.
- **Prophylactic Treatment:** Mice are orally administered with **JNJ4796** or a vehicle control for a specified period before viral challenge. A common regimen is twice-daily dosing starting one day before infection and continuing for seven days.[\[1\]\[3\]\[4\]](#)
- **Viral Challenge:** Mice are intranasally inoculated with a lethal or sublethal dose of a specific influenza A virus strain (e.g., H1N1 A/Puerto Rico/8/1934).[\[1\]\[3\]\[4\]](#)
- **Monitoring:** The animals are monitored daily for signs of illness, weight loss, and survival over a period of typically 21 days.
- **Endpoint Analysis:** The primary endpoint is the survival rate. Other parameters such as viral titers in the lungs can also be measured to assess the reduction in viral replication.[\[4\]](#)

## Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows associated with **JNJ4796**.

Caption: Mechanism of **JNJ4796**-mediated inhibition of viral entry.



[Click to download full resolution via product page](#)

Caption: Workflow for the Trypsin Susceptibility Assay.



[Click to download full resolution via product page](#)

Caption: Workflow for in vivo efficacy studies in a murine model.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]

- 2. apexbt.com [apexbt.com]
- 3. JNJ4796 | TargetMol [targetmol.com]
- 4. An orally active small molecule fusion inhibitor of influenza virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An influenza A hemagglutinin small-molecule fusion inhibitor identified by a new high-throughput fluorescence polarization screen - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [JNJ4796: A Potent Inhibitor of Influenza A Virus Entry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608230#jnj4796-and-its-role-in-preventing-viral-entry]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)